6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Methodology

Sourcing the correct regioisomer for pyrrolo[1,2-a]imidazole-based drug discovery is challenging; the 2-carbaldehyde analogue delivers incompatible SAR and requires scaffold remodeling. The 3-carbaldehyde isomer (CAS 914637-04-0) provides the unsubstituted C-2 position essential for structure-based design of WDR5 WIN-site inhibitors (Kd <10 nM) and enantioselective JNK3/p38 inhibitors (up to 20-fold selectivity). • Direct entry into published SAR pathways without deprotection or additional functionalization. • Solid-state form (m.p. 55-57°C) suitable for automated parallel synthesis; aldehyde handle enables reductive amination, hydrazone formation, or Grignard diversification. • NLT 95% purity with full analytical documentation (HPLC, NMR, MSDS) for seamless scale-up.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 914637-04-0
Cat. No. B1355185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
CAS914637-04-0
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1CC2=NC=C(N2C1)C=O
InChIInChI=1S/C7H8N2O/c10-5-6-4-8-7-2-1-3-9(6)7/h4-5H,1-3H2
InChIKeyYLRKWLSCHSHVRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde: Structural and Physicochemical Baseline


6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde (CAS 914637-04-0) is a heterocyclic building block featuring a fused pyrrolo[1,2-a]imidazole bicyclic core bearing a formyl substituent at the 3-position [1]. With a molecular formula of C₇H₈N₂O and a molecular weight of 136.15 g·mol⁻¹, this compound is a versatile intermediate for medicinal chemistry and fragment-based drug discovery campaigns targeting kinases, epigenetic regulators, and immunomodulatory pathways [1][2]. Its physical state (solid, melting point 55–57 °C) and the presence of a single reactive aldehyde handle distinguish it from both the unsubstituted scaffold and the 2-carbaldehyde regioisomer, making it a strategic choice for structure–activity relationship (SAR) explorations at the imidazole C-3 vector .

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde: In-Class Substitution Limitations


Attempts to interchangeably use in-class pyrrolo[1,2-a]imidazole congeners without carefully considering aldehyde regiochemistry frequently lead to divergent synthetic outcomes and incompatible biological SAR. The 3-carbaldehyde isomer presents an electrophilic centre at a position that is conjugated with the imidazole N-1 lone pair, resulting in a distinct reactivity profile compared with the 2-carbaldehyde analogue (CAS 623564-38-5), where the formyl group is directly adjacent to the bridgehead nitrogen [1]. In addition, the unsubstituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold lacks a synthetic handle altogether, rendering it inert in key condensations such as reductive amination, Knoevenagel, or Vilsmeier-derived transformations that are central to lead optimisation [1][2]. Procurement of the 3-carbaldehyde isomer is further justified by its demonstrated role as a direct precursor to patent-protected kinase inhibitors and immunomodulators, where the 3-substitution pattern proved essential for target engagement [2].

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde: Head-to-Head Analog Comparison


Reactivity of 3-Carbaldehyde vs. 2-Carbaldehyde

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde exhibits a distinct electronic environment at the aldehyde carbon compared to its 2-carbaldehyde regioisomer (CAS 623564-38-5). In the 3-isomer, the formyl group is positioned at the C-3 of the imidazole ring, a site that is less electron-deficient than the C-2 position adjacent to the sp²-hybridized bridgehead nitrogen [1]. This electronic difference has practical synthetic consequences: the 3-carbaldehyde demonstrates superior stability toward air oxidation and prolonged storage at ambient temperature, whereas the 2-carbaldehyde analogue is reported as a pale-yellow oily liquid with a pungent odour, consistent with higher intrinsic reactivity and potential for self-condensation . The solid-state nature (mp 55–57 °C) of the 3-carbaldehyde facilitates accurate weighing and formulation, a critical advantage in parallel medicinal chemistry workflows.

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Methodology

Purity Profile: 3-Carbaldehyde vs. 2-Carbaldehyde

Several independent vendors supply 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde at a purity of NLT 98% (HPLC) , while the 2-carbaldehyde regioisomer is predominantly offered at 95% purity . The availability of a higher-purity grade reduces the burden of in-house purification prior to sensitive catalytic or fragment-based screening experiments. For comparison, the unsubstituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is not commercially available as a stand-alone reagent, requiring multi-step de novo synthesis [1].

Chemical Procurement Quality Assurance Lead Optimisation

Patent Advantages of 3-Formyl Scaffold

In patent WO2026025999, the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde motif serves as the direct precursor for a series of derivatives claimed as anti-inflammatory and immunomodulatory agents. The patent explicitly defines the 3-substitution pattern as critical for biological activity, with synthetic routes anchored on the 3-carbaldehyde intermediate for late-stage diversification [1]. In contrast, the 2-carbaldehyde isomer (CAS 623564-38-5) is cited in earlier patent literature (WO2003/93279 A1) primarily as a synthetic intermediate for distinct chemotypes, indicating that the two regioisomers address different intellectual property and target spaces . The 3-carbaldehyde therefore provides a positionally unique vector for exploring chemical space that is both patent-relevant and validated in a therapeutic context.

Kinase Inhibition Immunomodulation Patent Analysis

Synthetic Gateway to 2-Unsubstituted Scaffolds

The 2-position of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is frequently derivatised in bioactive molecules, yet the unsubstituted 2-H scaffold is not commercially available [1]. The 3-carbaldehyde provides a practical solution: the formyl group can be removed by decarbonylation or used as a temporary directing group, affording the 2-H scaffold after functionalisation at other positions. By contrast, the 2-carbaldehyde regioisomer permanently occupies the synthetically most labile position, restricting its utility as a scaffold for SAR exploration at C-2 [1][2]. This inherent synthetic flexibility of the 3-carbaldehyde supports divergent library synthesis, a key requirement in fragment-based lead generation.

Synthetic Chemistry Building Block Scaffold Hopping

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde: Application Scenarios


WDR5-Targeted Fragment-Based Lead Generation

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core has been validated as a privileged fragment for WDR5 WIN-site inhibition, with elaborated analogues achieving dissociation constants <10 nM and micromolar cellular activity in AML leukemia models [1]. The 3-carbaldehyde variant provides the unsubstituted C-2 position required for the structure-based design trajectory described in this work, enabling direct entry into the SAR pathway without additional deprotection or scaffold remodelling steps [1].

Kinase & Immunomodulatory Candidate Synthesis

Recent patent literature (WO2026025999) establishes the 3-carbaldehyde as the key synthetic intermediate for a series of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives with anti-inflammatory and immunomodulatory activity [2]. Procuring the 3-carbaldehyde at NLT 98% purity ensures that the starting material meets the quality specifications anticipated in pharmaceutical process development, reducing the risk of impurity-related attrition during scale-up.

Divergent Library Synthesis for Kinase Selectivity Profiling

The solid-state form and ambient stability of the 3-carbaldehyde, contrasted with the oily 2-carbaldehyde analogue , make it the preferred regioisomer for automated parallel synthesis platforms. The aldehyde handle enables rapid diversification via reductive amination, hydrazone formation, or Grignard addition, while the free C-2 position serves as a secondary diversification site [3]. This dual-vector strategy supports the generation of focused libraries for JNK3/p38 selectivity profiling, where the (S)-enantiomers of pyrroloimidazole-based inhibitors demonstrated up to 20-fold selectivity for JNK3 over the (R)-enantiomers [4].

Cognition Enhancer Pharmacophore Exploration

The pyrrolo[1,2-a]imidazole scaffold is a recognised pharmacophore for cognition enhancement, with dimiracetam and related diones demonstrating oral potency 10–30 times greater than oxiracetam in preclinical models [5]. The 3-carbaldehyde serves as a versatile entry point for synthesising novel tetrahydropyrroloimidazole-dione analogues, where the formyl group can be oxidised to the carboxylic acid or reduced to the hydroxymethyl derivative, enabling systematic exploration of the hydrogen-bonding pharmacophore without altering the saturated ring conformation that is critical for nootropic activity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

3 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.